Home > Products > Screening Compounds P12663 > 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione - 111442-55-8

1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2960556
CAS Number: 111442-55-8
Molecular Formula: C19H21N5O4
Molecular Weight: 383.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is notable for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in metabolic pathways. The structure incorporates a morpholino group and a phenylethyl moiety, which are essential for its biological activity.

Source

The compound can be synthesized through various chemical reactions and has been studied in the context of pharmaceutical development. It has been referenced in patents and scientific literature for its biological properties and potential uses in drug formulation .

Classification

This compound is classified as a purine derivative, specifically a 2,6-dione, which indicates the presence of two carbonyl groups in its structure. It is also categorized under compounds that exhibit enzyme inhibition properties, particularly targeting dipeptidyl peptidase IV (DPP-IV) and other related pathways .

Synthesis Analysis

Methods

The synthesis of 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthetic routes that utilize various organic reactions. Key methods include:

  • Alkylation: The introduction of the morpholino and phenylethyl groups through alkylation reactions.
  • Cyclization: Formation of the purine ring structure via cyclization techniques.
  • Oxidation: Conversion of intermediate compounds to the final dione structure through oxidation processes.

Technical Details
The synthesis may require specific reagents such as morpholine derivatives and phenylethyl ketones. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is C19H21N5O4C_{19}H_{21}N_{5}O_{4}. The structure features:

  • Purine Base: A bicyclic structure with nitrogen atoms contributing to aromaticity.
  • Morpholino Group: A six-membered ring containing oxygen and nitrogen that enhances solubility and biological activity.
  • Phenylethyl Moiety: An aromatic side chain that may influence binding affinity to biological targets.

Data

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological macromolecules.

Chemical Reactions Analysis

Reactions

1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:

  • Enzyme Inhibition: It acts as an inhibitor for DPP-IV, affecting glucose metabolism pathways.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis to release active components.

Technical Details
The reactivity profile can be assessed through kinetic studies to determine the rate of inhibition against target enzymes. High-performance liquid chromatography (HPLC) may be used to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with DPP-IV:

  1. Binding: The compound binds to the active site of DPP-IV through non-covalent interactions.
  2. Inhibition: This binding prevents the enzyme from cleaving incretin hormones, thus enhancing insulin secretion and lowering blood glucose levels.

Data

Studies have shown that modifications to the morpholino or phenylethyl groups can significantly affect binding affinity and inhibition potency .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 373.41 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis under aqueous conditions.

Relevant data can be obtained from databases such as PubChem or Sigma-Aldrich .

Applications

Scientific Uses

1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

  • Diabetes Research: As a DPP-IV inhibitor, it is studied for its role in managing type 2 diabetes by modulating glucose levels.
  • Pharmaceutical Development: Investigated for potential formulations targeting metabolic disorders or obesity-related conditions.

Further research is ongoing to explore additional therapeutic uses based on its biochemical properties and mechanisms .

Introduction to Purine-Dione Derivatives in Medicinal Chemistry

Historical Context of Purine-Based Therapeutics

Purine-dione derivatives constitute a pharmaceutically significant class of heterocyclic compounds with a rich legacy in drug discovery. The foundational scaffold, xanthine (1,3-dimethylpurine-2,6-dione), occurs naturally in caffeine and theophylline, which have been utilized for centuries as central nervous system stimulants and bronchodilators [7]. Contemporary medicinal chemistry has systematically exploited this core structure through targeted substitutions to enhance bioactivity and selectivity. The patent landscape reveals accelerating innovation, exemplified by USP1/UAF1 complex inhibitors derived from purine-diones for oncology applications (e.g., targeting DNA damage response pathways in osteosarcoma and glioblastoma) [5]. Parallel developments include caffeine-derived inhibitors of mitochondrial methylenetetrahydrofolate dehydrogenase (MTHFD2)—an enzyme overexpressed in carcinomas—where 8-morpholino substitution proved critical for nanomolar enzymatic inhibition [7]. These advances highlight the scaffold’s versatility across therapeutic areas, including anticancer agents, antibacterial compounds (e.g., thieno[2,3-d]pyrimidinediones) [2], and analgesics [1].

Table 1: Evolution of Purine-Dione Therapeutics

EraRepresentative CompoundTherapeutic ApplicationKey Structural Features
Pre-1900sCaffeineCNS stimulationNatural 1,3,7-trimethylxanthine
1980sPentoxifyllinePeripheral vascular disease1-(5-Oxohexyl)-3,7-dimethylxanthine
2000sMTHFD2 inhibitors (e.g., WO2017106352A1)Anticancer8-Morpholino caffeine derivatives
2020sUSP1 inhibitors (e.g., US20240059689A1)DNA damage sensitizers7-Phenacyl-8-substituted purinediones

Role of Morpholino and Phenylethyl Substituents in Bioactivity

The strategic incorporation of morpholino and phenylethylketone groups at the 8- and 7-positions of purine-diones respectively induces profound effects on molecular recognition and physicochemical properties. Morpholino (tetrahydro-1,4-oxazine), a saturated six-membered heterocycle with a tertiary nitrogen and oxygen atom, enhances water solubility through hydrogen bond acceptance while maintaining moderate lipophilicity (logP reduction of ~0.5–1.0 units) [6]. In enzymatic systems like MTHFD2, morpholino’s conformational flexibility enables optimal hydrogen bonding with catalytic residues, as evidenced by 8-morpholinocaffeine derivatives showing >50-fold potency increases over unsubstituted analogs [7]. Concurrently, the 7-(2-oxo-2-phenylethyl) moiety introduces a planar benzoyl group that facilitates π-π stacking interactions with tyrosine or phenylalanine residues in hydrophobic binding pockets. This is structurally analogous to 1,3-dimethyl-7-(2-phenylethyl)purinediones, where the phenyl group enhanced binding affinity for adenosine receptors by 12-fold versus ethyl substituents [4] [9]. Spectroscopic analyses (NMR, IR) confirm that the ketone carbonyl engages in stable dipole-dipole interactions with serine or threonine residues, further stabilizing ligand-enzyme complexes [10].

Table 2: Electronic and Steric Properties of Key Substituents

SubstituentH-Bond Acceptor CapacityLipophilicity (π)Steric Bulk (Es)Primary Bioactive Role
8-Morpholino2 acceptors (O, N)-0.41-0.78Solubilization & hinge binding
7-(2-Oxo-2-phenylethyl)1 acceptor (C=O)+1.92-1.24Hydrophobic stacking & dipole anchoring
1,3-DimethylNone+0.60-0.55Metabolic stabilization

Significance of Functional Group Synergy in Purine Scaffolds

The bioactivity of 1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)purinedione emerges from cooperative interactions between its substituents rather than additive effects. Molecular modeling indicates that the 1,3-dimethyl groups enforce a coplanar orientation of the purinedione core, allowing the 8-morpholino nitrogen to align parallel to the H-bond donor region of kinase ATP-binding sites [6]. Simultaneously, the 7-(2-oxo-2-phenylethyl) side chain adopts a perpendicular orientation, positioning the phenyl ring for edge-to-face stacking with hydrophobic residues. This geometric synergy was validated in analgesic purine derivatives, where 8-methoxy-7-carboxamides showed 92% writhing inhibition in mice—significantly outperforming monosubstituted analogs [1]. Similarly, replacing morpholino with piperidine diminishes phosphodiesterase IV inhibition by 15-fold due to loss of oxygen-mediated hydration, while substituting the phenylketone with cyclohexyl abolishes antibacterial activity in thienopyrimidinediones [2] [8]. Structure-activity relationship (SAR) studies further demonstrate that electron-withdrawing para-substituents on the phenyl ring (e.g., Cl, CF₃) enhance anticancer potency by 40–60% in USP1 inhibitors, likely through improved hydrophobic contact surface area [5] [10].

Table 3: Synergistic SAR in Purine-Dione Derivatives

PositionSubstituentEnzymatic IC₅₀Cell-Based EC₅₀Key Synergistic Partner
8Morpholino0.18 μM1.2 μM7-Phenylethylketone
8Piperidino2.7 μM18 μMNone (reduced potency)
72-Oxo-2-phenylethyl0.22 μM1.4 μM8-Morpholino
72-Hydroxyethyl>50 μM>100 μMNone (inactive)

Data compiled from [1] [5] [8]

Compound Nomenclature Index

  • 1,3-Dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
  • Xanthine
  • Caffeine (1,3,7-Trimethylxanthine)
  • 8-Morpholinocaffeine
  • 7-(2-Phenylethyl)-1,3-dimethylpurine-2,6-dione

Properties

CAS Number

111442-55-8

Product Name

1,3-dimethyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-phenacylpurine-2,6-dione

Molecular Formula

C19H21N5O4

Molecular Weight

383.408

InChI

InChI=1S/C19H21N5O4/c1-21-16-15(17(26)22(2)19(21)27)24(12-14(25)13-6-4-3-5-7-13)18(20-16)23-8-10-28-11-9-23/h3-7H,8-12H2,1-2H3

InChI Key

PHONRONVRAWODB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.